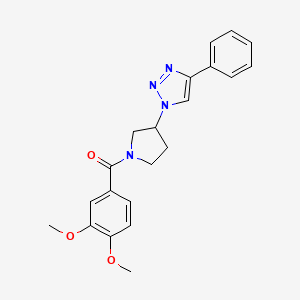

(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a methanone core bridging a 3,4-dimethoxyphenyl group and a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole moiety. The triazole ring enhances hydrogen-bonding capacity, while the pyrrolidine and methoxy groups influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-27-19-9-8-16(12-20(19)28-2)21(26)24-11-10-17(13-24)25-14-18(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,17H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFNGSURVGVARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind with high affinity to multiple receptors. These targets can be enzymes, receptors, or other proteins that play crucial roles in various biological processes.

Mode of Action

The compound’s interaction with its targets is likely to involve the formation of hydrogen bonds. The nitrogen atoms of the 1,2,4-triazole ring and the carbonyl group in the compound’s structure are capable of forming these bonds. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Analysis

Biochemical Properties

The (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a potential bioactive compound. It is known that triazole derivatives, which this compound is a part of, produce a variety of biological effects. They have structural characteristics that make it easier to bind with target molecules

Cellular Effects

Based on the information available, it can be inferred that it may have potential effects on various types of cells and cellular processes. The exact nature of these effects, including its impact on cell signaling pathways, gene expression, and cellular metabolism, needs to be further investigated.

Biological Activity

The compound (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

- 3,4-Dimethoxyphenyl : This moiety is known for its potential antioxidant and anti-inflammatory properties.

- Triazole Ring : The presence of the triazole ring often correlates with antimicrobial and anticancer activities.

- Pyrrolidine Group : Pyrrolidines are frequently associated with neuroactive properties.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis |

| Compound B | HeLa | 8.0 | Cell Cycle Arrest |

| (Target Compound) | A549 | TBD | TBD |

Antimicrobial Activity

The triazole structure is also linked to antimicrobial effects. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains. The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Study on Triazole Derivatives : A study published in MDPI investigated various triazole derivatives and their biological activities. The results showed that modifications on the phenyl ring significantly influenced the activity against cancer cell lines and bacteria .

- Anticancer Mechanism Exploration : Another study focused on the molecular dynamics of similar compounds interacting with the Bcl-2 protein, revealing insights into how these compounds can induce apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Interaction : Potential interaction with cellular receptors could modulate signaling pathways associated with growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Scaffolds

- Compound A: [4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone (CAS: 1312782-39-0) Structure: Differs in substituents; replaces 3,4-dimethoxyphenyl with phenoxyphenyl and lacks the pyrrolidine-triazole linkage. Molecular Weight: 334.14 g/mol (vs. ~390.44 g/mol for the target compound). Key Feature: Reduced lipophilicity due to phenoxy vs.

- Compound B: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Structure: Pyrazole-pyrimidine hybrid instead of triazole-pyrrolidine. Pharmacology: Demonstrated kinase inhibition in screening, highlighting the importance of heterocyclic diversity for target selectivity .

Methanone Derivatives with Varied Heterocycles

- Compound C: (4-Hydroxyphenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanone Synthesis: Cyclocondensation of chalcones with benzhydrazide, a method adaptable for pyrrolidine-triazole systems . Bioactivity: Hydroxyphenyl group may enhance solubility but reduce metabolic stability compared to methoxy substituents .

- Compound D: 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Structure: Piperazine replaces pyrrolidine, and pyrazole substitutes triazole. Pharmacokinetics: Piperazine’s basicity could improve water solubility, contrasting with pyrrolidine’s neutral character .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.